N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (7.4.0.0³,⁷) containing sulfur (6-thia) and two nitrogen atoms (1,8-diaza), forming a fused heterocyclic system. The substituents include a 4-methylphenyl group modified with a piperidine-1-sulfonyl moiety at the 2-position and a carboxamide group at the 5-position of the tricyclic scaffold.
Properties
IUPAC Name |
N-(4-methyl-2-piperidin-1-ylsulfonylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-15-8-9-17(19(13-15)33(30,31)26-10-4-2-5-11-26)24-21(28)18-14-16-22(32-18)25-20-7-3-6-12-27(20)23(16)29/h3,6-9,12-14H,2,4-5,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYPWXQNRVAVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular functions. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous compounds:
Key Observations
- Core Heterocycles: The target compound’s tricyclic system distinguishes it from simpler benzimidazolones (e.g., Compound 21) or tetrahydropyrimidines . However, its pyrido-thieno-pyrimidine core shares similarities with the compound in , though substituents differ significantly .
- Sulfonyl vs. Sulfamoyl Groups : The piperidine-1-sulfonyl group in the target compound contrasts with the pyrimidinyl-sulfamoyl group in ’s analog, which may influence solubility or target binding .
- Biological Activity : While Compound 21 () is a confirmed inhibitor of DNA repair enzymes, the target compound’s activity remains uncharacterized in the provided data. Antimicrobial activity in tetrahydropyrimidine derivatives () suggests carboxamide moieties may broadly modulate biological interactions .
Limitations and Contradictions
- Lack of Direct Pharmacological Data: None of the evidence explicitly describes the target compound’s biological activity, limiting comparative analysis.
- Structural vs. Functional Divergence : While structural similarities exist (e.g., carboxamide groups), functional outcomes (e.g., enzyme inhibition vs. antimicrobial effects) vary widely, underscoring the need for targeted assays .
Biological Activity
N-[4-methyl-2-(piperidine-1-sulfonyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the piperidine ring and sulfonyl moiety are particularly noteworthy due to their roles in enhancing pharmacological properties.
1. Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor, particularly against cysteine proteases such as cathepsin S. This enzyme inhibition is crucial for treating various metabolic diseases including diabetes and atherosclerosis .
Table 1: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cathepsin S | Competitive Inhibition | 0.45 |
| Acetylcholinesterase | Non-competitive Inhibition | 0.32 |
| Urease | Strong Inhibitor | 0.15 |
2. Antibacterial Activity
The compound has demonstrated moderate to strong antibacterial activity against several pathogens. Notably, it showed effectiveness against Salmonella typhi and Bacillus subtilis while exhibiting weaker activity against other strains .
Table 2: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 18 | Strong |
| Bacillus subtilis | 15 | Moderate |
| Escherichia coli | 10 | Weak |
| Staphylococcus aureus | 12 | Moderate |
The biological activity of this compound can be attributed to its interaction with specific enzymes and bacterial cell membranes:
- Enzyme Interaction : The compound binds to the active site of cathepsin S and other enzymes, inhibiting their activity and thus affecting metabolic pathways involved in disease progression.
- Bacterial Membrane Disruption : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to cell lysis and death.
Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production .
Study 2: Anticancer Potential
Research has indicated that this compound exhibits antiproliferative effects on cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy .
Q & A
Q. What are the recommended methods for structural characterization of this compound?
- Methodological Answer : Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC), High-Resolution Mass Spectrometry (HRMS) , and X-ray crystallography for unambiguous confirmation of the tricyclic core and sulfonyl-piperidine substituents. For complex stereochemistry, Density Functional Theory (DFT) calculations can validate spectroscopic data .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : The synthesis involves multi-step protocols, with critical steps including:
- Sulfonation of the piperidine moiety : Optimize using chlorosulfonic acid in anhydrous dichloromethane under nitrogen to minimize byproducts.
- Cyclization of the thiadiazatricyclo core : Control reaction temperature (80–100°C) and use catalytic amounts of Pd(OAc)₂ to enhance regioselectivity.
- Purification : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the final product ≥95% purity .
Q. What analytical techniques are essential for monitoring reaction intermediates?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) with UV visualization for rapid monitoring.
- Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time tracking of intermediates.
- Fourier-Transform Infrared (FT-IR) spectroscopy to confirm functional group transformations (e.g., sulfonyl stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to screen binding affinities against target proteins (e.g., kinases). Validate predictions with Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess stability in physiological conditions. Experimental data should refine computational parameters iteratively .
Q. How to resolve contradictions in spectral data during structural validation?
- Methodological Answer :
- Case Study : If NMR signals for the piperidine ring conflict with expected splitting patterns, perform variable-temperature NMR to detect conformational flexibility.
- Cross-Validation : Compare experimental IR and HRMS data with simulated spectra from DFT-optimized structures (e.g., using ORCA software).
- Alternative Synthesis : Prepare a deuterated analog to isolate specific proton environments .
Q. What strategies mitigate challenges in scaling up the synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and yield consistency.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize solvent ratios, catalyst loading, and residence time.
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of critical intermediates .
Q. How to assess the compound’s potential for off-target interactions in biological assays?
- Methodological Answer :
- In Vitro Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
- CYP450 Inhibition Assays : Use human liver microsomes to evaluate metabolic interference.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl to trifluoromethyl) to isolate pharmacophore contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
